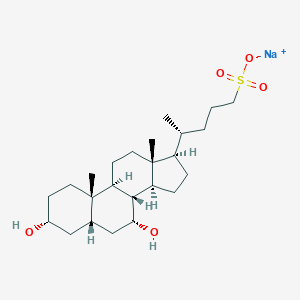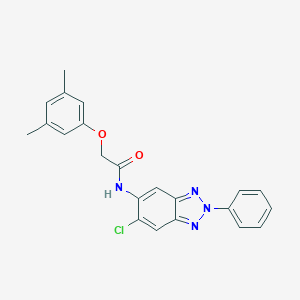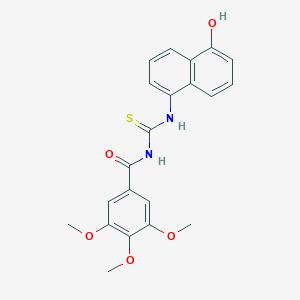
2-Acetamido-1,5-naphthalenedisulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-1,5-naphthalenedisulfonate (ANDS) is a chemical compound that is widely used in scientific research applications. It is a member of the naphthalenesulfonate family of compounds and is commonly used as a fluorescent probe in biological studies. ANDS has been shown to have a variety of biochemical and physiological effects and is a valuable tool for investigating cellular processes.
Wirkmechanismus
2-Acetamido-1,5-naphthalenedisulfonate works by binding to biomolecules and emitting a fluorescent signal when excited by light of a specific wavelength. This allows researchers to track the movements and interactions of these molecules within cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Acetamido-1,5-naphthalenedisulfonate in lab experiments is its ability to bind to a wide range of biomolecules, making it a versatile tool for studying cellular processes. However, one limitation of this compound is that it may interfere with the function of the biomolecules it binds to, potentially altering the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Acetamido-1,5-naphthalenedisulfonate. One area of interest is the development of new fluorescent probes based on the structure of this compound. Additionally, researchers may investigate the use of this compound in the development of new drugs for the treatment of various diseases. Finally, further studies may be conducted to investigate the mechanisms of action of this compound and its effects on cellular processes.
Synthesemethoden
2-Acetamido-1,5-naphthalenedisulfonate can be synthesized using a variety of methods, including the reaction of 2-naphthol with sulfuric acid and acetic anhydride. The resulting product is then purified through recrystallization and can be further characterized using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-1,5-naphthalenedisulfonate is commonly used as a fluorescent probe in biological studies. It has been shown to bind to proteins and other biomolecules, allowing researchers to track their movements and interactions within cells. This compound is also used in studies of enzyme activity and has been shown to be a useful tool for investigating the mechanisms of action of various enzymes.
Eigenschaften
CAS-Nummer |
137372-20-4 |
|---|---|
Molekularformel |
C12H9NO7S2-2 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-acetamidonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C12H11NO7S2/c1-7(14)13-10-6-5-8-9(12(10)22(18,19)20)3-2-4-11(8)21(15,16)17/h2-6H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20)/p-2 |
InChI-Schlüssel |
WGOQGHNONXFNJQ-UHFFFAOYSA-L |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Synonyme |
2-acetamido-1,5-naphthalenedisulfonate AcNDS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)